![molecular formula C9H6N2S B13806297 2h-Pyrrolo[3,2-f]benzothiazole](/img/structure/B13806297.png)
2h-Pyrrolo[3,2-f]benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyrrolo[3,2-f]benzothiazole is a heterocyclic compound that features a fused ring system consisting of a pyrrole ring and a benzothiazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrolo[3,2-f]benzothiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of substituted anilines and α-haloketones, which undergo cyclization in the presence of a base to form the desired heterocyclic structure . Another approach involves the use of palladium-catalyzed cross-coupling reactions to construct the fused ring system .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .
Analyse Chemischer Reaktionen
Types of Reactions
2H-Pyrrolo[3,2-f]benzothiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the heterocyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2H-Pyrrolo[3,2-f]benzothiazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2H-Pyrrolo[3,2-f]benzothiazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazole: A simpler structure with a single benzothiazole ring.
Indole: A related heterocyclic compound with a fused benzene and pyrrole ring.
Thiazole: A five-membered ring containing both sulfur and nitrogen atoms.
Uniqueness
2H-Pyrrolo[3,2-f]benzothiazole is unique due to its fused ring system, which combines the properties of both pyrrole and benzothiazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research .
Eigenschaften
Molekularformel |
C9H6N2S |
|---|---|
Molekulargewicht |
174.22 g/mol |
IUPAC-Name |
2H-pyrrolo[3,2-f][1,3]benzothiazole |
InChI |
InChI=1S/C9H6N2S/c1-2-10-7-4-9-8(3-6(1)7)11-5-12-9/h1-4H,5H2 |
InChI-Schlüssel |
CMESBQADLBHGPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1N=C2C=C3C=CN=C3C=C2S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-formamidophenyl)sulfonylphenyl]acetamide](/img/structure/B13806241.png)
![1-[(Oxiran-2-yl)methyl]-4-(prop-2-en-1-yl)piperazine](/img/structure/B13806245.png)


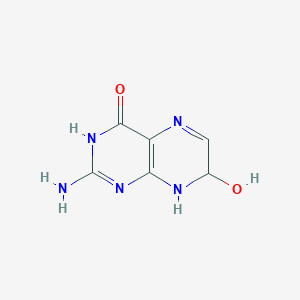
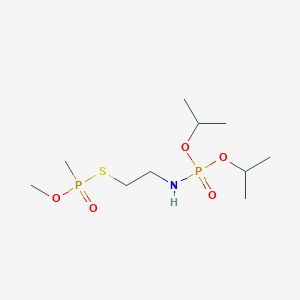
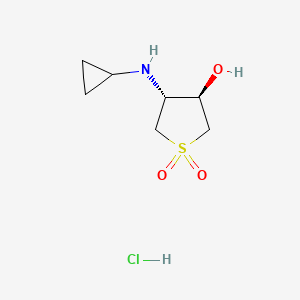
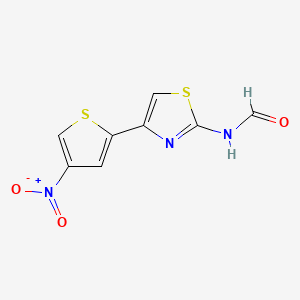

![2-(Pentylthio)benzo[b]thiophene](/img/structure/B13806286.png)
![6-Methyl-3-(Beta-D-Ribofuranosyl)-3,7-Dihydro-2h-Pyrrolo[2,3-D]pyrimidin-2-One](/img/structure/B13806302.png)
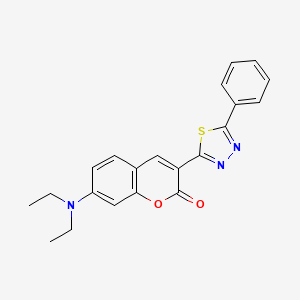
![1-[3-(4-Fluoro-phenyl)-ureido]-cyclohexanecarboxylic acid (furan-2-ylmethyl)-amide](/img/structure/B13806307.png)
